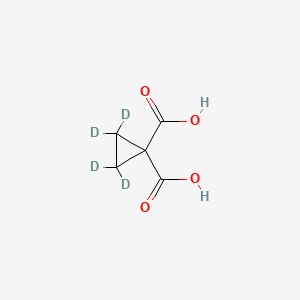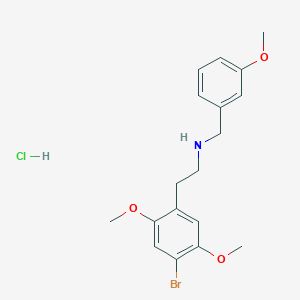
Metaescaline (hydrochloride)
Descripción general
Descripción
Metaescaline (hydrochloride) is a lesser-known psychedelic compound that belongs to the phenethylamine class. It is a derivative of mescaline, with the chemical name 3,4-dimethoxy-5-ethoxyphenethylamine. This compound was first synthesized by Alexander Shulgin and is known for its psychoactive properties, producing mental insights and entactogenic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Metaescaline (hydrochloride) can be synthesized through a series of chemical reactions starting from 3,4-dimethoxyphenethylamine. The synthesis involves the ethylation of the phenethylamine derivative to introduce the ethoxy group at the meta position. The reaction typically requires the use of ethyl iodide and a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of metaescaline (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is often obtained as a crystalline solid with high purity, typically greater than 98% .
Análisis De Reacciones Químicas
Types of Reactions: Metaescaline (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Metaescaline can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert metaescaline to its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated phenethylamine derivatives.
Aplicaciones Científicas De Investigación
Metaescaline (hydrochloride) has several scientific research applications:
Chemistry: Used as an analytical reference standard in forensic chemistry and toxicology.
Biology: Studied for its effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating mental health disorders.
Industry: Utilized in the development of new psychoactive substances and as a tool in drug discovery
Mecanismo De Acción
Metaescaline (hydrochloride) exerts its effects primarily through the serotonin 5-HT2A receptor, similar to other psychedelics like mescaline and lysergic acid diethylamide. It binds to these receptors, leading to altered neurotransmitter release and changes in perception, mood, and cognition. The compound also interacts with other receptor systems, contributing to its unique psychoactive profile .
Comparación Con Compuestos Similares
Mescaline: The parent compound, known for its psychedelic effects.
Escaline: Another derivative with similar psychoactive properties.
Dimethoxyphenethylamine: A related compound with structural similarities.
Uniqueness: Metaescaline (hydrochloride) is unique due to the specific positioning of the ethoxy group at the meta position, which differentiates it from other derivatives like escaline. This structural variation results in distinct pharmacological effects and receptor binding profiles .
Propiedades
IUPAC Name |
2-(3-ethoxy-4,5-dimethoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3.ClH/c1-4-16-11-8-9(5-6-13)7-10(14-2)12(11)15-3;/h7-8H,4-6,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVECPPMCJNPEAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OC)OC)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90132-32-4 | |
| Record name | ME hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQ7CSG95UF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4'-imidazolidine]](/img/structure/B593600.png)

![1H-2,5-Methano[1,3]diazepino[1,2-a]benzimidazole](/img/structure/B593603.png)
![2h-[1,3,4]Thiadiazino[3,2-a]benzimidazole](/img/structure/B593605.png)
![benzyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593606.png)


![methyl (5Z)-5-ethylidene-4-[2-[2-[(1R,8Z,14S)-8-ethylidene-17-methyl-3,11-dioxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-en-15-yl]propoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B593613.png)


